molecular formula C11H11BN2O2 B15226916 3-(Pyridin-2-ylamino)phenylboronic acid

3-(Pyridin-2-ylamino)phenylboronic acid

Cat. No.: B15226916
M. Wt: 214.03 g/mol
InChI Key: BEPMGJNHLUFAIQ-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylamino)phenylboronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a pyridin-2-ylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyridin-2-ylamino)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The general reaction conditions include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but often employs more efficient and scalable processes. These may include continuous flow reactors and optimized reaction conditions to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylamino)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group typically yields phenols, while reduction can produce boronate esters .

Scientific Research Applications

3-(Pyridin-2-ylamino)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-(Pyridin-2-ylamino)phenylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems, where the compound can selectively bind to target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the interacting species .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyridin-2-ylamino)phenylboronic acid is unique due to the presence of both the pyridin-2-ylamino group and the boronic acid group on the phenyl ring. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in both research and industrial settings .

Properties

Molecular Formula

C11H11BN2O2

Molecular Weight

214.03 g/mol

IUPAC Name

[3-(pyridin-2-ylamino)phenyl]boronic acid

InChI

InChI=1S/C11H11BN2O2/c15-12(16)9-4-3-5-10(8-9)14-11-6-1-2-7-13-11/h1-8,15-16H,(H,13,14)

InChI Key

BEPMGJNHLUFAIQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)NC2=CC=CC=N2)(O)O

Origin of Product

United States

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